5-ethyl-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
Indole derivatives, which have a similar structure to the compound you’re asking about, are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They are important in the field of medicinal chemistry due to their broad-spectrum biological activities .
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Characterization : The synthesis, spectroscopic, and X-ray characterization of triazole derivatives, including those similar to 5-ethyl-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid, has been explored. Such compounds often demonstrate interesting π-hole tetrel bonding interactions, essential for understanding their molecular properties (Ahmed et al., 2020).
Crystal Structure Analysis : Detailed structural analysis, such as X-ray crystallography, is commonly performed on similar triazole derivatives, providing insights into their molecular geometry and potential applications (Wang & Dong, 2009).
Organic Synthesis and Chemical Properties
Organic Synthesis : Triazole derivatives are pivotal in organic synthesis, serving as building blocks for creating complex molecules. They are synthesized through various methods, including cyclocondensation and ring-chain tautomerism, to yield diverse chemical structures with potential applications in various fields (Pokhodylo & Obushak, 2022).
Chemical Reactivity and Applications : The reactivity of such triazole compounds is explored to synthesize novel classes of compounds. For instance, their interaction with different chemical groups can lead to the creation of new derivatives with unique properties (Peng & Zhu, 2003).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-ethyl-1-(3-fluorophenyl)triazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O2/c1-2-9-10(11(16)17)13-14-15(9)8-5-3-4-7(12)6-8/h3-6H,2H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTEJTMZZDNJQII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NN1C2=CC(=CC=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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